4,5-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine
Description
Properties
IUPAC Name |
4,5-dimethyl-6-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-13-6-7-26(23-13)17-5-4-16(21-22-17)24-8-10-25(11-9-24)18-14(2)15(3)19-12-20-18/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQOJCZLIIFQOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4,5-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C19H22N10
- Molecular Weight : 390.4450 g/mol
- CAS Number : 2741893-77-4
- SMILES Notation : Cc1nc2ncnn2c(c1)N1CCN(CC1)c1ccc(nn1)n1nc(cc1C)C
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including:
- Kinase Inhibition : The compound exhibits inhibitory effects on several kinases, which are critical in regulating cellular processes such as growth and metabolism. Kinase inhibitors are particularly relevant in cancer therapy due to their role in tumor proliferation and survival.
Antitumor Activity
Recent studies have indicated that derivatives of pyrimidines, including the target compound, show significant antitumor activity. For instance:
These findings suggest that the compound may be effective against certain types of cancer and infectious diseases.
Cytotoxicity Assessment
In vitro studies evaluating the cytotoxic effects of the compound on human embryonic kidney (HEK-293) cells demonstrated that it is relatively non-toxic, indicating a favorable safety profile for further development in therapeutic applications .
Study on Antitubercular Agents
A study focused on the synthesis and evaluation of various substituted piperazine derivatives showed that compounds similar to This compound exhibited promising anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The most active compounds had IC90 values ranging from 3.73 to 4.00 µM, indicating potent efficacy .
Kinase Inhibition Research
Research has highlighted the role of this class of compounds in inhibiting key kinases involved in cancer progression. The compound's structure allows it to fit into the ATP-binding site of kinases, thereby blocking their activity and leading to reduced cell proliferation .
Scientific Research Applications
Research indicates that compounds with similar structures exhibit a range of biological activities. The key applications of 4,5-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine include:
Anticancer Activity
Several studies have identified pyrimidine derivatives as potential anticancer agents. For instance, derivatives targeting specific kinases involved in cancer proliferation have shown promise in inhibiting tumor growth. The presence of the pyrazole and piperazine groups may enhance the compound's affinity for these targets.
Antimicrobial Properties
Compounds containing pyrimidine and pyrazole rings have demonstrated antimicrobial activity against various pathogens. This suggests that 4,5-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-y]piperazin-1-y}pyrimidine could be explored for developing new antimicrobial agents.
Neuroprotective Effects
Research into similar compounds indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier may facilitate its use in treating conditions such as Alzheimer's disease.
Synthetic Routes
The synthesis of 4,5-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-y]piperazin-1-y}pyrimidine typically involves multi-step reactions starting from commercially available precursors. Key steps may include:
- Formation of the Pyrimidine Core : Utilizing known synthetic methodologies to construct the pyrimidine backbone.
- Introduction of Pyrazole and Piperazine Moieties : Employing coupling reactions to attach the pyrazole and piperazine groups at specific positions on the pyrimidine ring.
- Purification and Characterization : Techniques such as chromatography and NMR spectroscopy are used to purify and confirm the structure of the final product.
Case Studies
Several case studies highlight the therapeutic potential of related compounds:
These studies underscore the importance of structural modifications in enhancing biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with pyrimidine- and pyrazole-containing derivatives. Key analogues include:
Key Observations:
- The target compound’s pyridazine-pyrazole-piperazine substituent distinguishes it from simpler pyrimidine-piperazine derivatives like the analogue in . Pyridazine (two adjacent nitrogen atoms) may confer distinct electronic properties compared to pyrimidine (alternating nitrogens), influencing solubility or binding interactions.
Physicochemical Properties
- Molecular Weight: The target compound’s higher molecular weight (~388.4 vs.
- Solubility : Piperazine linkages generally enhance water solubility, but dimethyl substituents on the pyrimidine may reduce it. Fused systems () likely exhibit lower solubility due to planar rigidity.
Stability and Reactivity
- Isomerization : Fused pyrazolo-pyrimidines in undergo isomerization under specific conditions (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine formation), whereas the target compound’s piperazine linker may reduce stereochemical complexity.
- Thermal Stability : Methyl groups on the pyrimidine and pyrazole could enhance thermal stability compared to unsubstituted analogues.
Q & A
Q. What are the foundational synthetic strategies for preparing this compound?
The synthesis involves multi-step coupling of pyrazole, pyridazine, and pyrimidine intermediates. Key steps include:
- Piperazine coupling : Reacting 6-(3-methyl-1H-pyrazol-1-yl)pyridazine with a piperazine derivative under reflux in polar aprotic solvents (e.g., DMF) .
- Pyrimidine functionalization : Introducing dimethyl groups at positions 4 and 5 via nucleophilic substitution or alkylation .
- Purification : Column chromatography or recrystallization to isolate the final product. Methodological Tip: Monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts .
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : Assign peaks for pyridazine (δ 8.1–8.5 ppm), pyrimidine (δ 6.7–7.2 ppm), and piperazine (δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error.
- X-ray crystallography : Resolve conformational details of the heterocyclic core .
Q. What are common synthetic challenges for this compound?
- Low yield in piperazine coupling : Mitigate by using anhydrous conditions and catalytic bases (e.g., K₂CO₃) .
- Byproduct formation during pyrazole substitution : Optimize reaction time (typically 12–24 hrs) and temperature (80–100°C) .
- Hygroscopicity : Store the compound under inert gas to prevent decomposition .
Advanced Research Questions
Q. How can computational modeling predict reactivity and binding affinity?
- Density Functional Theory (DFT) : Calculate charge distribution on pyridazine and pyrimidine rings to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) to guide SAR studies .
- Case Study: Pyrazole derivatives show enhanced binding to ATP pockets when substituted with methyl groups .
Q. What experimental designs resolve contradictions in biological activity data?
- Dose-response assays : Test across a wide concentration range (nM–μM) to identify biphasic effects .
- Off-target screening : Use kinase profiling panels to rule out nonspecific interactions .
- Validation : Cross-reference in vitro results with in silico predictions to reconcile discrepancies .
Q. How do substituent modifications influence pharmacological properties?
| Substituent | Position | Impact | Reference |
|---|---|---|---|
| Methyl | Pyrazole C3 | ↑ Lipophilicity, ↓ Solubility | |
| Piperazine | Pyridazine C4 | ↑ Conformational flexibility | |
| Pyrimidine C6 | Dimethyl | ↓ Metabolic degradation |
Methodological Insight: Replace methyl with trifluoromethyl to enhance metabolic stability .
Q. What strategies optimize reaction scalability for industrial research?
- Flow chemistry : Improve heat transfer and reduce side reactions in piperazine coupling .
- Catalyst screening : Test Pd/C or Ni-based catalysts for Suzuki-Miyaura cross-coupling steps .
- Process analytical technology (PAT) : Use inline FTIR to monitor reaction completion .
Data Contradiction Analysis
Q. How to address conflicting reports on kinase inhibition potency?
- Source of variation : Differences in assay conditions (e.g., ATP concentration, pH).
- Resolution : Standardize protocols using the ADP-Glo™ Kinase Assay and validate with positive controls (e.g., staurosporine) .
Q. Why do solubility studies show divergent results?
- Key factors : Crystallinity (amorphous vs. crystalline forms) and solvent polarity.
- Method: Use differential scanning calorimetry (DSC) to correlate solubility with polymorphic stability .
Biological Mechanism Exploration
Q. What mechanistic hypotheses explain its activity against resistant pathogens?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
